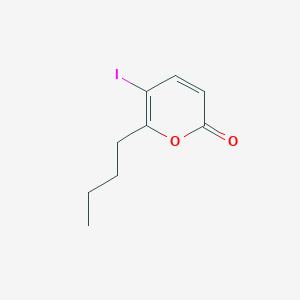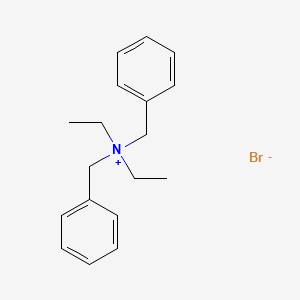
N,N-Dibenzyl-N-ethylethanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-N-ethylethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of two benzyl groups and an ethyl group attached to the nitrogen atom, with a bromide ion as the counterion. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N-ethylethanaminium bromide typically involves the quaternization of N,N-dibenzyl-N-ethylethanamine with a brominating agent. One common method is the reaction of N,N-dibenzyl-N-ethylethanamine with methyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of N,N-dibenzyl-N-ethylethanamine and methyl bromide into the reactor, followed by purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibenzyl-N-ethylethanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation Reactions: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include N,N-dibenzyl-N-ethylethanaminium chloride, iodide, or hydroxide.
Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.
Reduction Reactions: Products include secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N,N-Dibenzyl-N-ethylethanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane permeability and ion transport mechanisms.
Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-N-ethylethanaminium bromide involves its interaction with biological membranes and proteins. The compound can disrupt cell membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and ion leakage. Additionally, it can interact with membrane-bound enzymes and receptors, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dibenzyl-N-methylethanaminium bromide
- N,N-Dibenzyl-N-propylethanaminium bromide
- N,N-Dibenzyl-N-butylethanaminium bromide
Uniqueness
N,N-Dibenzyl-N-ethylethanaminium bromide is unique due to its specific combination of benzyl and ethyl groups, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
475207-72-8 |
|---|---|
Fórmula molecular |
C18H24BrN |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
dibenzyl(diethyl)azanium;bromide |
InChI |
InChI=1S/C18H24N.BrH/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZYICAZDHRCPISG-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


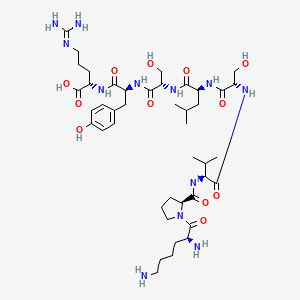
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)

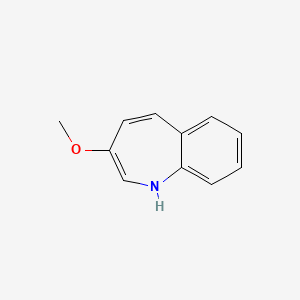
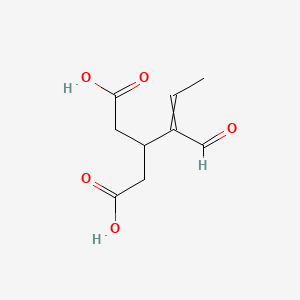
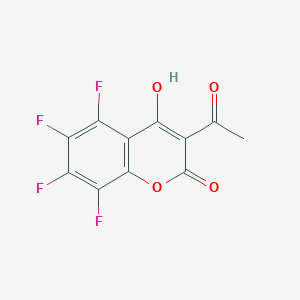
![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)
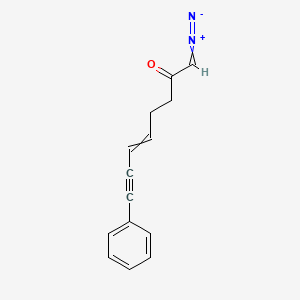

![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
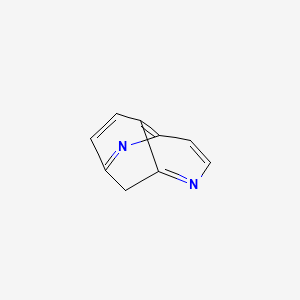
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
